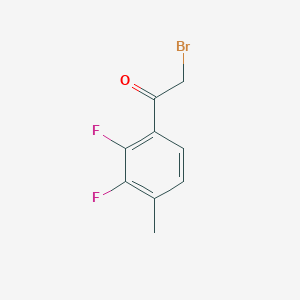

2,3-Difluoro-4-methylphenacyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2,3-difluoro-4-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O/c1-5-2-3-6(7(13)4-10)9(12)8(5)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFMNZDYUUEHJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)CBr)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Difluoro 4 Methylphenacyl Bromide and Analogues

Established Synthetic Pathways for Substituted Phenacyl Bromides

The most common and direct route to phenacyl bromides is through the alpha-halogenation of the corresponding substituted acetophenones. This method is widely applicable and can be adapted for various substrates, including those with fluorine substituents.

Alpha-bromination of acetophenone (B1666503) derivatives is a fundamental transformation in organic chemistry. The reaction typically proceeds via an acid-catalyzed enol or enolate intermediate, which then reacts with a bromine source. nih.govmdpi.com Common brominating agents include elemental bromine (Br₂), N-bromosuccinimide (NBS), and pyridine (B92270) hydrobromide perbromide. nih.gov

The general mechanism for the acid-catalyzed bromination involves the protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon to form an enol. This enol then attacks a molecule of bromine, leading to the formation of the alpha-bromo ketone and hydrogen bromide.

For the synthesis of 2,3-Difluoro-4-methylphenacyl bromide, the precursor 2,3-Difluoro-4-methylacetophenone would be subjected to bromination. The presence of electron-withdrawing fluorine atoms on the aromatic ring can influence the reactivity of the acetophenone, potentially requiring adjustments to the reaction conditions.

A variety of solvents can be employed for this reaction, with acetic acid being a common choice. nih.gov Other solvents like methanol (B129727) or a mixture of water and acetonitrile (B52724) have also been reported for similar transformations. lookchem.com The choice of solvent can impact the reaction rate and selectivity.

Table 1: Comparison of Brominating Agents for Acetophenone Derivatives

| Brominating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Liquid Bromine (Br₂) | Acetic acid, room temperature or gentle heating | Readily available, cost-effective | Highly toxic and corrosive, can lead to over-bromination |

| N-Bromosuccinimide (NBS) | CCl₄, initiator (e.g., AIBN), reflux | Safer to handle than Br₂, good selectivity for allylic and benzylic positions | More expensive than Br₂, requires an initiator |

| Pyridine hydrobromide perbromide | Acetic acid, 90°C | Solid, easier to handle than Br₂, good yields | Can require elevated temperatures |

Exploration of Precursor Syntheses for Fluorinated Acetophenones

The synthesis of the key precursor, 2,3-Difluoro-4-methylacetophenone, is a critical step. Several methods exist for the preparation of fluorinated acetophenones. One common approach is the Friedel-Crafts acylation of a corresponding fluorinated aromatic compound. For instance, the acylation of 1,2-difluoro-3-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride could yield the desired acetophenone.

Another route involves the reaction of a Grignard reagent derived from a fluorinated aryl bromide with an acetylating agent. For example, converting 1-bromo-2,3-difluoro-4-methylbenzene (B2638327) to its Grignard reagent followed by reaction with acetyl chloride would provide 2,3-Difluoro-4-methylacetophenone.

Furthermore, methods for the synthesis of fluorinated acetophenones from fluorinated anilines have been developed. For instance, 2,4-difluoroaniline (B146603) can be used to synthesize 2,4-difluoroacetophenone through a process involving acetaldoxime (B92144) and copper sulfate. google.com While this example is for a different isomer, the general strategy could potentially be adapted.

Optimization of Reaction Conditions for High Purity and Yield

Achieving high purity and yield in the synthesis of 2,3-Difluoro-4-methylphenacyl bromide necessitates careful optimization of several reaction parameters.

For the alpha-bromination step, the stoichiometry of the brominating agent is crucial. Using a slight excess of the brominating agent can ensure complete conversion of the starting acetophenone, but a large excess can lead to the formation of di-brominated byproducts. mdpi.com A molar ratio of acetophenone derivative to brominating agent of 1.0:1.1 is often found to be optimal. nih.gov

Reaction temperature is another critical factor. While some brominations can proceed at room temperature, others may require heating to achieve a reasonable reaction rate. For example, using pyridine hydrobromide perbromide, a reaction temperature of 90°C has been shown to be effective. nih.gov The optimal temperature will depend on the specific substrate and brominating agent used.

The reaction time also needs to be optimized to maximize the yield of the desired product while minimizing the formation of impurities. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time. For certain acetophenone derivatives, a reaction time of 3 hours has been reported to give the highest yield. nih.gov

Finally, the work-up and purification procedures are critical for obtaining a high-purity product. This typically involves quenching the reaction, extracting the product into an organic solvent, washing to remove impurities, and finally, purification by recrystallization or column chromatography.

Table 2: Key Parameters for Optimization of Alpha-Bromination

| Parameter | Importance | Typical Range/Considerations |

|---|---|---|

| Stoichiometry | Controls conversion and byproduct formation | 1.0:1.0 to 1.0:1.2 (Ketone:Brominating Agent) |

| Temperature | Affects reaction rate and selectivity | Room temperature to 100°C |

| Reaction Time | Determines extent of reaction and impurity profile | Monitored by TLC/GC, typically 1-24 hours |

| Solvent | Influences solubility, reactivity, and work-up | Acetic acid, methanol, acetonitrile, chlorinated solvents |

| Catalyst | Can accelerate the reaction | Lewis acids (e.g., AlCl₃) or Brønsted acids |

Novel Approaches in the Synthesis of Fluorinated Phenacyl Bromides

Recent research has focused on developing more efficient, environmentally friendly, and safer methods for the synthesis of phenacyl bromides. One such approach is the use of in situ generated bromonium ions. For example, an electrochemical method using ammonium (B1175870) bromide as the bromine source has been developed for the alpha-bromination of acetophenone. lookchem.com This method avoids the direct handling of hazardous bromine and can offer high selectivity.

Another innovative approach involves the use of hypervalent iodine reagents in combination with a fluoride (B91410) source for the direct α-fluorination of acetophenone derivatives. organic-chemistry.org While this method introduces fluorine rather than bromine, it highlights the ongoing development of novel halogenation techniques that could potentially be adapted for bromination.

Furthermore, K₂S₂O₈-mediated tandem hydroxybromination and oxidation of styrenes in water has been reported as a green chemistry approach to synthesize phenacyl bromides. rsc.org This method avoids the use of volatile organic solvents and harsh reagents.

Consideration of Scalability in Synthetic Protocol Development

For any synthetic method to be practically useful, its scalability must be considered. When moving from a laboratory scale to a larger, industrial scale, several factors become critical.

Continuous flow chemistry offers significant advantages for the scalable synthesis of phenacyl bromides. A continuous flow procedure for the α-bromination of acetophenone has been developed, which allows for excellent control over reaction parameters, improved safety, and high yields. mdpi.com This approach can minimize the risks associated with handling large quantities of hazardous materials.

The choice of reagents and solvents also has a significant impact on scalability. Using less toxic and more environmentally benign reagents and solvents is crucial for sustainable large-scale production. For example, replacing highly toxic solvents with greener alternatives is a key consideration.

Finally, the ease of purification and isolation of the final product is a major factor in the scalability of a synthetic process. Processes that yield a product that can be easily isolated by crystallization are generally more scalable than those that require extensive chromatographic purification.

Chemical Reactivity and Mechanistic Investigations of 2,3 Difluoro 4 Methylphenacyl Bromide

Electrophilic Nature and Nucleophilic Substitution Reactions

The chemical behavior of 2,3-Difluoro-4-methylphenacyl bromide is largely dictated by its electrophilic character. This electrophilicity is concentrated at the α-carbon (the carbon atom adjacent to the carbonyl group) and the carbonyl carbon itself. The presence of the bromine atom, an effective leaving group, and the electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon highly susceptible to attack by nucleophiles. This reactivity is a hallmark of α-halo ketones. libretexts.orgnajah.edu

Nucleophilic substitution reactions are a primary pathway for the transformation of this compound. nii.ac.jpresearchgate.net A wide array of nucleophiles can displace the bromide ion, typically via an S(_N)2 mechanism. The reaction involves the attack of a nucleophile on the α-carbon, leading to the formation of a new carbon-nucleophile bond and the expulsion of the bromide ion. The electron-withdrawing difluorinated phenyl ring further enhances the electrophilicity of the α-carbon, facilitating these substitution reactions. Common nucleophiles include amines, thiols, carboxylates, and carbanions, leading to the formation of α-amino ketones, α-thio ketones, phenacyl esters, and more complex carbon skeletons, respectively. The general S(_N)2 reaction is illustrated below:

General Nucleophilic Substitution Reaction

Figure 1: General S(_N)2 reaction pathway for 2,3-Difluoro-4-methylphenacyl bromide with a generic nucleophile (Nu:).

The table below summarizes potential products from reactions with various nucleophiles.

| Nucleophile (Nu:) | Reagent Example | Product Type |

| Amine (R-NH₂) | Aniline | α-Amino ketone |

| Thiol (R-SH) | Thiophenol | α-Thio ketone |

| Carboxylate (R-COO⁻) | Sodium Acetate | Phenacyl ester |

| Cyanide (CN⁻) | Sodium Cyanide | α-Cyano ketone |

| Azide (N₃⁻) | Sodium Azide | α-Azido ketone |

Reactivity of the Alpha-Bromo Ketone Moiety

The α-bromo ketone moiety is a versatile functional group that serves as a linchpin for various synthetic transformations. libretexts.org Its reactivity extends beyond simple nucleophilic substitutions.

Under acidic conditions, ketones can undergo halogenation at the α-position through an enol intermediate. libretexts.org The reaction proceeds via the acid-catalyzed formation of an enol, which, being electron-rich, acts as a nucleophile and attacks the electrophilic halogen. libretexts.org

Another significant reaction of α-bromo ketones is dehydrobromination to form α,β-unsaturated ketones. libretexts.orglibretexts.org This elimination reaction is typically promoted by a non-nucleophilic, sterically hindered base, such as pyridine (B92270), and often requires heat. libretexts.org The reaction proceeds via an E2 mechanism, where the base removes a proton from the β-carbon, leading to the formation of a carbon-carbon double bond and the concurrent elimination of the bromide ion. These α,β-unsaturated products are valuable intermediates in organic synthesis, participating in reactions like Michael additions and Diels-Alder cycloadditions.

The reactivity profile of the α-bromo ketone functional group is summarized in the following table.

| Reaction Type | Reagents | Product | Significance |

| Nucleophilic Substitution | Various Nucleophiles (e.g., RNH₂, RSH) | α-Substituted Ketone | Introduction of diverse functional groups. |

| Dehydrobromination | Pyridine, Heat | α,β-Unsaturated Ketone | Formation of conjugated systems. libretexts.org |

| Favorskii Rearrangement | Strong Base (e.g., RO⁻) | Carboxylic Acid Derivative | Carbon skeleton rearrangement. |

| Radical Reactions | Light (Photolysis) | Potential for 1,2-Br shift or C-H difluoroalkylation. rsc.orgresearchgate.net | Formation of isomeric products or C-C bonds. rsc.orgresearchgate.net |

Metal-Catalyzed Transformations

Transition metal catalysis provides powerful tools for forming new bonds, and compounds like 2,3-Difluoro-4-methylphenacyl bromide are potential substrates for such reactions, particularly due to the presence of the carbon-bromine bond.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating carbon-carbon bonds. researchgate.net The Suzuki-Miyaura and Stille reactions are prominent examples. wikipedia.orgwikipedia.org In these reactions, an organohalide or pseudohalide (the electrophile) is coupled with an organoboron (Suzuki) or organotin (Stille) compound (the nucleophile) in the presence of a palladium catalyst. libretexts.org

The general catalytic cycle for these reactions involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R-X), in this case, 2,3-Difluoro-4-methylphenacyl bromide, to form a palladium(II) intermediate.

Transmetalation: A group from the organometallic reagent (organoboron or organotin) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

While these reactions most commonly involve sp²-hybridized carbons, the use of sp³-hybridized halides, especially activated ones like α-halo ketones or benzylic halides, is also established. wikipedia.orgprinceton.edu

Table of Typical Suzuki and Stille Coupling Conditions

| Reaction | Catalyst Precursor | Ligand | Base | Solvent | Nucleophile |

| Suzuki | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, PCy₃, SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF (often with water) | Aryl/Vinyl Boronic Acids/Esters wikipedia.orgorganic-chemistry.org |

| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃ | Often not required | Toluene, DMF, THF | Aryl/Vinyl Stannanes wikipedia.orgharvard.edu |

Beyond palladium, other transition metals like copper and nickel are effective catalysts for cross-coupling and related transformations involving organohalides. nih.gov

Copper Catalysis: Copper-catalyzed reactions, such as Ullmann-type couplings, are particularly useful for forming carbon-heteroatom bonds (C-N, C-O, C-S). Copper can also mediate or catalyze difluoroalkylation reactions, where a CF₂-containing group is transferred to a substrate. nih.govmdpi.com Given the structure of 2,3-Difluoro-4-methylphenacyl bromide, copper catalysis could potentially be used to couple it with various nucleophiles or to participate in radical-mediated pathways. mdpi.com

Nickel Catalysis: Nickel catalysts are often used for cross-coupling reactions involving less reactive electrophiles, such as aryl chlorides, and can provide complementary reactivity to palladium. nih.gov They are also known to be effective in coupling sp³-hybridized halides. Nickel-catalyzed reactions could offer an alternative pathway for forming C-C bonds from 2,3-Difluoro-4-methylphenacyl bromide, potentially under milder conditions or with different substrate scopes compared to palladium.

Multi-Component Reaction Pathways

Phenacyl bromide and its derivatives are valuable building blocks in multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product. nih.govresearchgate.net This approach is highly valued for its efficiency and atom economy. The dual reactivity of 2,3-Difluoro-4-methylphenacyl bromide—the electrophilic α-carbon and the electrophilic carbonyl carbon—makes it an ideal candidate for such reactions.

A significant application of phenacyl bromides in MCRs is the synthesis of heterocyclic compounds. nih.gov By reacting 2,3-Difluoro-4-methylphenacyl bromide with reactants containing two or more nucleophilic sites, a variety of cyclic structures can be assembled in a single step.

For instance, the Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-halo ketone with a thioamide. Similarly, reactions with amidines can yield imidazoles, and reactions with 1,3-dicarbonyl compounds can lead to furans (Paal-Knorr synthesis). The reaction of phenacylmalononitriles (derived from phenacyl bromides) with other reagents can lead to functionalized cyclopentene (B43876) derivatives. beilstein-journals.org

Potential Cyclization Pathways

| Dinucleophile/Reactant Pair | Resulting Heterocycle |

| Thiourea (B124793) / Thioamide | Thiazole |

| Amidine / Guanidine (B92328) | Imidazole (B134444) |

| 1,2-Diaminobenzene | Quinoxaline (B1680401) |

| Malononitrile + Ester | Substituted Cyclopentene beilstein-journals.org |

| Hydrazine (B178648) / Hydrazide | Pyridazine derivative |

These cyclization reactions often proceed through an initial nucleophilic substitution at the α-carbon, followed by an intramolecular condensation involving the ketone carbonyl group, leading to the final heterocyclic product.

Condensation Reactions in Heterocycle Formation

2,3-Difluoro-4-methylphenacyl bromide is a highly versatile reagent in organic synthesis, primarily owing to its two reactive centers: the electrophilic carbonyl carbon and the α-carbon bearing a good leaving group (bromide). This dual reactivity makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds through condensation reactions. researchgate.nettandfonline.com These reactions often proceed via a Hantzsch-type synthesis or other related cyclocondensation pathways, where the phenacyl bromide moiety provides a two-carbon backbone to the forming heterocycle.

The general mechanism involves the initial reaction of a nucleophile with the α-carbon of 2,3-Difluoro-4-methylphenacyl bromide, leading to a nucleophilic substitution of the bromide ion in an S_N2 fashion. researchgate.net The resulting intermediate then undergoes an intramolecular cyclization and dehydration to yield the final heterocyclic product. A variety of binucleophilic reagents can be employed to construct different heterocyclic systems. For example, reaction with thiourea or thioamides leads to the formation of substituted thiazoles, while reaction with amidines can yield imidazole derivatives. nih.gov

The presence of the 2,3-difluoro-4-methylphenyl group introduces specific electronic features that can be exploited in these syntheses. These substituents can influence the reaction rates and the stability of intermediates, ultimately affecting the yield and purity of the heterocyclic products. Phenacyl bromides are key starting materials in multicomponent reactions, which allow for the efficient, one-pot synthesis of complex heterocyclic structures. researchgate.netnih.gov

Below is a table summarizing typical heterocycles synthesized from phenacyl bromide precursors and the corresponding binucleophilic reactants.

| Heterocyclic System | Binucleophilic Reactant | General Reaction Type |

| Thiazoles | Thiourea / Thioamides | Hantzsch Thiazole Synthesis |

| Imidazoles | Amidines | Cyclocondensation |

| Benzofurans | Salicylaldehydes | Rap-Stoermer Reaction |

| Quinoxalines | o-Phenylenediamines | Condensation/Cyclization |

| Benzothiazines | o-Aminothiophenols | Cyclocondensation |

| Imidazo[2,1-b]thiadiazoles | 2-Amino-1,3,4-thiadiazoles | Condensation/Cyclization |

This table illustrates the versatility of phenacyl bromide derivatives in heterocyclic synthesis. The specific substrate, 2,3-Difluoro-4-methylphenacyl bromide, is expected to undergo analogous transformations.

Influence of Fluorine Substituents on Reaction Selectivity and Kinetics

The substitution pattern on the aromatic ring of a phenacyl bromide derivative has a profound impact on its reactivity. In 2,3-Difluoro-4-methylphenacyl bromide, the electronic effects of the two fluorine atoms and the methyl group modulate the kinetics and selectivity of its reactions.

Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). In this molecule, the two fluorine atoms at the ortho and meta positions significantly decrease the electron density of the benzene (B151609) ring and, by extension, the carbonyl group. This enhanced electrophilicity of the carbonyl carbon can accelerate the initial attack by a nucleophile. stackexchange.com Furthermore, the inductive withdrawal stabilizes the transition state of S_N2 reactions at the α-carbon, which can lead to an increase in the reaction rate compared to non-fluorinated analogues. rsc.org

Conversely, the methyl group at the para position is an electron-donating group (+I effect), which slightly counteracts the electron-withdrawing effects of the fluorine atoms. However, the combined -I effect of two fluorine atoms generally outweighs the +I effect of a single methyl group.

The kinetic data for reactions of substituted phenacyl bromides often correlate well with Hammett substituent constants (σ). Electron-withdrawing groups typically result in a positive Hammett ρ value, indicating that the reaction is accelerated by a decrease in electron density at the reaction center. researchgate.net For 2,3-Difluoro-4-methylphenacyl bromide, the net effect of the substituents is strongly electron-withdrawing, which is expected to lead to faster reaction rates in many nucleophilic substitution and condensation reactions. rsc.org This "negative fluorine effect" on the stability of adjacent carbocation-like character in a transition state can be a determining factor in reaction kinetics. semanticscholar.orgresearchgate.net

The table below provides a qualitative comparison of the expected kinetic effects of different substituents on the reactivity of phenacyl bromide in a typical S_N2 reaction.

| Substituent on Phenyl Ring | Electronic Effect | Expected Effect on S_N2 Rate |

| 4-Nitro (p-NO₂) | Strong Electron-Withdrawing | Rate Increase |

| 2,3-Difluoro-4-methyl | Net Strong Electron-Withdrawing | Significant Rate Increase |

| Unsubstituted (H) | Neutral | Baseline Rate |

| 4-Methyl (p-CH₃) | Weak Electron-Donating | Slight Rate Decrease |

| 4-Methoxy (p-OCH₃) | Strong Electron-Donating | Rate Decrease |

Detailed Mechanistic Studies of Key Transformations

Identification of Rate-Determining Steps

The energy profile of such a reaction shows that the transition state for the S_N2 displacement of the bromide ion has the highest activation energy. crunchchemistry.co.uk Subsequent steps, such as intramolecular cyclization and dehydration, are generally much faster. wikipedia.org

Rate = k [2,3-Difluoro-4-methylphenacyl bromide] [Nucleophile]

Any step that occurs after the initial S_N2 displacement will not appear in the rate law, confirming that the first step is indeed rate-limiting. youtube.com

Characterization of Reactive Intermediates (e.g., carbanions, phenonium ions)

While many reactions of 2,3-Difluoro-4-methylphenacyl bromide proceed through a concerted S_N2 mechanism without discrete intermediates, other pathways can involve the formation of reactive intermediates. The specific intermediate formed is highly dependent on the reaction conditions, particularly the presence of a base or a Lewis acid.

Carbanions/Enolates: In base-catalyzed reactions, a proton can be abstracted from the α-carbon, leading to the formation of a resonance-stabilized enolate or a carbanion intermediate. nih.gov For example, in reactions with active methylene (B1212753) compounds, a base can deprotonate the methylene group, generating a carbanion which then acts as the nucleophile. beilstein-journals.org The electron-withdrawing fluorine substituents on the phenyl ring of 2,3-Difluoro-4-methylphenacyl bromide would further stabilize the enolate intermediate by delocalizing the negative charge.

Phenonium Ions: The formation of a phenonium ion (a bridged carbocation involving the aromatic ring) is generally not a major pathway for phenacyl bromides, as S_N2 reactions at the benzylic-like α-carbon are typically favored. The strong electron-withdrawing nature of the two fluorine atoms would significantly destabilize any developing positive charge on the α-carbon, making the formation of a carbocation or a phenonium ion intermediate highly unfavorable. Reactions that might proceed via an S_N1 mechanism in other substituted systems are suppressed in this case. nii.ac.jpnih.gov

The primary reactive intermediates encountered in the chemistry of 2,3-Difluoro-4-methylphenacyl bromide are more likely to be adducts from the initial nucleophilic attack or enolates formed under basic conditions. researchgate.net The characterization of these transient species often requires spectroscopic techniques under reaction conditions or trapping experiments to confirm their existence within a given mechanistic pathway.

Applications As a Synthetic Precursor for Constructing Molecular Architectures

Generation of Heterocyclic Scaffolds

The compound is extensively used to construct various heterocyclic systems, which are core components of many biologically active compounds. The fluorinated phenyl moiety is incorporated into these new structures, yielding novel fluorinated heterocycles.

The Hantzsch thiazole (B1198619) synthesis is a classic and widely utilized method for the formation of thiazole rings. nih.gov This reaction involves the condensation of an α-haloketone with a compound containing a thioamide functional group, such as thiourea (B124793) or thioamides. clockss.orgorganic-chemistry.org

In this context, 2,3-Difluoro-4-methylphenacyl bromide serves as the α-haloketone component. The reaction mechanism commences with the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon bearing the bromide, leading to the displacement of the bromide ion. The subsequent step involves an intramolecular cyclization via the condensation of the amino group with the carbonyl group of the phenacyl moiety, followed by dehydration to yield the final 2,4-disubstituted thiazole ring. researchgate.net This method provides a direct and efficient route to novel thiazoles containing the 2,3-difluoro-4-methylphenyl substituent at the 4-position of the thiazole ring. nih.govacs.org

Table 1: Hantzsch Thiazole Synthesis using Phenacyl Bromide Analogues This table presents representative examples of the Hantzsch synthesis. Yields are illustrative and can vary based on specific substrates and reaction conditions.

| α-Haloketone | Thioamide Source | Product | Typical Yield (%) |

|---|---|---|---|

| 2,3-Difluoro-4-methylphenacyl bromide | Thiourea | 2-Amino-4-(2,3-difluoro-4-methylphenyl)thiazole | High |

| Phenacyl bromide | Thioacetamide | 2-Methyl-4-phenylthiazole | 85-95% |

| 4'-Chlorophenacyl bromide | Thiourea | 2-Amino-4-(4-chlorophenyl)thiazole | 90-98% |

While not always a direct precursor, 2,3-Difluoro-4-methylphenacyl bromide can be readily converted into intermediates for the synthesis of pyrimidine (B1678525) and pyrazoline derivatives.

Pyrazoline Synthesis: Pyrazolines are commonly synthesized through the condensation of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. nih.gov The required chalcone (B49325) intermediate can be prepared from 2,3-Difluoro-4-methylphenacyl bromide. First, the phenacyl bromide can be dehalogenated to form 1-(2,3-difluoro-4-methylphenyl)ethan-1-one. This ketone then undergoes a Claisen-Schmidt condensation with an appropriate aromatic aldehyde to yield the corresponding chalcone. Subsequent reaction of this chalcone with hydrazine hydrate (B1144303) or a substituted hydrazine leads to the formation of the pyrazoline ring through cyclization. nih.govbibliomed.org

Pyrimidine Synthesis: The synthesis of pyrimidines often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335). rsc.orgorganic-chemistry.org 2,3-Difluoro-4-methylphenacyl bromide can be used to generate the necessary three-carbon fragment. For instance, it can be reacted with a nucleophile like the enolate of a β-ketoester, followed by manipulation of the functional groups to create a 1,3-dicarbonyl intermediate containing the 2,3-difluoro-4-methylphenyl moiety. This intermediate can then be cyclized with guanidine (B92328) or urea to form the substituted pyrimidine ring. researchgate.net

The reactivity of 2,3-Difluoro-4-methylphenacyl bromide makes it an excellent precursor for various fused heterocyclic systems.

Quinoxalines: Quinoxalines are typically synthesized by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sapub.org α-Haloketones like 2,3-Difluoro-4-methylphenacyl bromide are valuable substrates for this transformation. The reaction with an o-phenylenediamine (B120857) derivative can proceed via a tandem oxidation-condensation mechanism, often facilitated by an oxidizing agent like DMSO or iodine, or it can occur under catalyst-free conditions in certain solvents. researchgate.netnih.govchim.it The α-haloketone is first oxidized in situ to a phenylglyoxal (B86788) derivative, which is then immediately trapped by the diamine to form the quinoxaline (B1680401) ring, yielding a 2-(2,3-difluoro-4-methylphenyl)quinoxaline.

Benzothiazines: The synthesis of 1,4-benzothiazines can be achieved through the reaction of 2-aminothiophenol (B119425) with α-haloketones. mdpi.comnih.gov The reaction involves an initial S-alkylation of the thiol group of 2-aminothiophenol with 2,3-Difluoro-4-methylphenacyl bromide. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon, and subsequent dehydration affords the 3-(2,3-difluoro-4-methylphenyl)-4H-1,4-benzothiazine. organic-chemistry.org

Benzoxazines: The synthesis of 1,4-benzoxazines is commonly achieved through methods such as the reaction of 2-aminophenols with α-haloketones or via the cyclization of activated aziridines with halophenols. researchgate.netnih.gov While less common than for benzothiazines, a plausible route involves the initial O-alkylation of a 2-aminophenol (B121084) with 2,3-Difluoro-4-methylphenacyl bromide, followed by intramolecular cyclization to form the oxazine (B8389632) ring.

Table 2: Synthesis of Fused Ring Systems This table outlines the general reactions for forming fused heterocycles from a phenacyl bromide precursor.

| Fused System | Co-reactant | General Reaction Type |

|---|---|---|

| Quinoxaline | o-Phenylenediamine | Oxidative Cyclocondensation |

| Benzothiazine | 2-Aminothiophenol | S-Alkylation and Intramolecular Cyclization |

| Benzoxazine | 2-Aminophenol | O-Alkylation and Intramolecular Cyclization |

The incorporation of fluorine atoms into heterocyclic structures is a key strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. researchgate.netnih.gov Since 2,3-Difluoro-4-methylphenacyl bromide contains a difluorinated phenyl ring, any heterocyclic compound synthesized using it as a precursor will inherently be a novel fluorinated heterocycle. nih.govekb.eg The synthetic routes described for thiazoles, pyrimidines, quinoxalines, and other systems are all direct methods for introducing the 2,3-difluoro-4-methylphenyl group into these scaffolds, thus providing access to new classes of fluorinated compounds with potential biological applications.

Formation of Functionalized Aliphatic and Aromatic Compounds

Beyond the synthesis of heterocyclic systems, 2,3-Difluoro-4-methylphenacyl bromide is a precursor for creating other functionalized molecules.

The synthesis of substituted tryptamines from 2,3-Difluoro-4-methylphenacyl bromide is a multi-step process that leverages classic indole (B1671886) synthesis reactions. A common route to tryptamines is the Fischer indole synthesis, which requires a phenylhydrazine (B124118) and a ketone or aldehyde. google.com

A plausible synthetic pathway could begin with the conversion of the 2,3-difluoro-4-methylphenyl moiety into a corresponding phenylhydrazine derivative. This custom hydrazine can then be reacted with a suitable ketone or aldehyde that contains the necessary precursor for the ethylamine (B1201723) side chain, such as 4-chlorobutanal, to construct the indole ring with the desired side chain precursor already in place. Alternatively, the phenacyl bromide could be used in a Japp-Klingemann reaction to form an indole-2-carboxylate, which can then be chemically modified through reduction and functional group manipulation to install the 2-aminoethyl side chain at the 3-position, ultimately yielding a tryptamine (B22526) derivative substituted with the 2,3-difluoro-4-methylphenyl group on the indole nucleus. nih.govsemanticscholar.org Another approach could involve the C2-alkylation of an existing indole derivative, although this is less common for tryptamine synthesis. frontiersin.org

: Cyclopentene (B43876) and Dicyclopentene Analogues

While direct, specific examples of the use of 2,3-Difluoro-4-methylphenacyl bromide in the synthesis of cyclopentene and dicyclopentene analogues are not extensively documented in readily available literature, the reactivity of the broader class of phenacyl bromides provides a strong basis for its potential in such transformations. Phenacyl bromides are known to participate in cycloaddition reactions, which are fundamental to the formation of cyclic structures like cyclopentenes. nih.gov

The general strategy for synthesizing cyclopentene derivatives from phenacyl precursors often involves their reaction with dienophiles in the presence of a base. nih.gov In a typical reaction, the phenacyl bromide can be converted in situ to a more reactive intermediate which then undergoes a cycloaddition with a suitable dienophile. The specific reaction conditions, such as the choice of base and solvent, can significantly influence the yield and stereoselectivity of the resulting cyclopentene products.

For instance, the reaction of phenacylmalononitriles, which can be generated from phenacyl bromides, with dialkyl but-2-ynedioates in the presence of a catalyst like tetrabutylammonium (B224687) bromide (TBAB) has been shown to produce functionalized cyclopentenes. nih.gov This reaction proceeds via a cycloaddition pathway to yield 3,3-dicyano-5-hydroxy-5-arylcyclopent-1-ene-1,2-dicarboxylates. nih.gov Furthermore, under different conditions, a domino reaction can lead to the formation of more complex dicyclopentene structures. nih.gov

Given this precedent, 2,3-Difluoro-4-methylphenacyl bromide is a promising candidate for similar synthetic strategies. The electron-withdrawing nature of the fluorine atoms on the phenyl ring could potentially influence the reactivity of the molecule and the properties of the resulting cyclopentene and dicyclopentene analogues. Further research in this area could unveil novel synthetic routes to fluorinated cyclic compounds with potential applications in materials science and medicinal chemistry.

: Benzoic Acid Derivatives for Scaffold Diversity

The conversion of phenacyl bromides to benzoic acid derivatives is a synthetically useful transformation that allows for the introduction of a carboxylic acid functionality, a key group in many biologically active molecules and pharmaceutical intermediates. While specific methods detailing the direct conversion of 2,3-Difluoro-4-methylphenacyl bromide to a benzoic acid derivative are not explicitly described in the available literature, established organic chemistry principles suggest several plausible routes.

One common approach involves the oxidation of the phenacyl group. Strong oxidizing agents can cleave the carbon-carbon bond between the carbonyl group and the phenyl ring, leading to the formation of the corresponding benzoic acid. The specific choice of oxidant and reaction conditions would be crucial to achieve this transformation efficiently without affecting the other functional groups on the molecule.

Another potential pathway could involve a Favorskii rearrangement, a reaction of α-halo ketones with a base to form a carboxylic acid derivative. In the case of 2,3-Difluoro-4-methylphenacyl bromide, treatment with a suitable base could induce a rearrangement to yield a derivative of phenylacetic acid, which could then be further manipulated to produce the desired benzoic acid.

The synthesis of various benzoic acid derivatives is of significant interest due to their prevalence in medicinal chemistry. google.comgoogle.comglobalscientificjournal.combas.bgresearchgate.netresearchgate.netnih.gov For example, a process for making certain 2,4-difluoro-3-substituted-benzoic acid compounds has been described, highlighting the importance of fluorinated benzoic acids in the synthesis of more complex molecules. google.com The availability of 2,3-Difluoro-4-methylbenzoic acid, potentially synthesized from 2,3-Difluoro-4-methylphenacyl bromide, would provide a valuable building block for creating diverse molecular scaffolds for drug discovery and development.

Introduction of Difluoromethyl and Trifluoromethyl Groups into Target Molecules

The introduction of difluoromethyl (CHF2) and trifluoromethyl (CF3) groups into organic molecules is a widely employed strategy in medicinal chemistry to enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.comchim.itnih.gov While 2,3-Difluoro-4-methylphenacyl bromide itself does not directly act as a difluoromethylating or trifluoromethylating agent, its structural motifs are relevant to the synthesis of compounds that can serve these roles.

The synthesis of halodifluoromethyl-substituted heterocycles is an area of active research, as these compounds are valuable intermediates in medicinal and agrochemistry. chim.it The bromo-difluoromethyl group, in particular, can be a precursor to both difluoromethyl and trifluoromethyl groups through subsequent chemical transformations. For instance, the bromine atom in a bromodifluoromethyl group can be exchanged with a fluorine atom to yield a trifluoromethyl group. chim.it

While there are no specific examples in the provided search results detailing the use of 2,3-Difluoro-4-methylphenacyl bromide for this purpose, the chemistry of phenacyl bromides suggests potential pathways. For example, if the phenacyl bromide were to be converted into a precursor containing a bromodifluoromethyl moiety, it could then be used to introduce this group into other molecules.

The development of new reagents and methods for the introduction of fluorinated methyl groups remains a significant area of research. The unique substitution pattern of 2,3-Difluoro-4-methylphenacyl bromide could offer opportunities for the design and synthesis of novel reagents with tailored reactivity for difluoromethylation and trifluoromethylation reactions.

Synthesis of Complex Molecular Architectures for Diverse Research Purposes

The utility of 2,3-Difluoro-4-methylphenacyl bromide as a precursor extends to the synthesis of a wide range of complex molecular architectures with potential applications in various research fields, particularly in medicinal chemistry and materials science. researchgate.netresearchgate.net Phenacyl bromides are well-established building blocks for the construction of heterocyclic compounds, which form the core of many pharmaceuticals. researchgate.netresearchgate.net

The reactive α-bromoketone functionality allows for facile reactions with a variety of nucleophiles, leading to the formation of diverse heterocyclic scaffolds. For example, phenacyl bromides are commonly used in the Hantzsch thiazole synthesis, where they react with thioureas or thioamides to form thiazole rings. The resulting thiazole derivatives can be further functionalized to create libraries of compounds for biological screening. researchgate.net

Furthermore, the difluorinated phenyl ring of 2,3-Difluoro-4-methylphenacyl bromide can impart unique properties to the resulting complex molecules. The presence of fluorine atoms can influence the electronic properties, conformation, and metabolic stability of the final compounds, which is often desirable in the design of new drugs and functional materials. mdpi.com

The synthesis of bioactive molecules often involves multi-step sequences where versatile building blocks like 2,3-Difluoro-4-methylphenacyl bromide can be strategically incorporated to introduce specific structural features. Its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions makes it a valuable tool for the construction of novel and complex molecular frameworks for a broad range of research purposes.

Advanced Analytical and Spectroscopic Techniques for Structural Elucidation in Synthetic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of specific nuclei.

Proton (¹H) NMR for Structural Connectivity

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), integration (relative number of protons), and multiplicity (splitting pattern). For 2,3-Difluoro-4-methylphenacyl bromide, one would expect to see distinct signals for the methyl protons (-CH₃), the methylene (B1212753) protons of the phenacyl bromide moiety (-COCH₂Br), and the aromatic protons on the phenyl ring. The coupling patterns between adjacent protons would help establish the connectivity of the molecule.

Carbon (¹³C) NMR for Carbon Framework Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 2,3-Difluoro-4-methylphenacyl bromide would produce a distinct signal. The chemical shifts would indicate the type of carbon (e.g., methyl, methylene, aromatic, carbonyl). Carbons bonded to electronegative atoms like fluorine, oxygen, and bromine would appear at characteristic chemical shifts. For instance, the carbonyl carbon (C=O) is typically found in the 180-200 ppm range. aobchem.com

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique used to characterize fluorine-containing compounds. glentham.com For the target molecule, two distinct signals would be expected for the two non-equivalent fluorine atoms at the C2 and C3 positions of the phenyl ring. The chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) would provide definitive information about the electronic environment and spatial relationship of the fluorine atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of 2,3-Difluoro-4-methylphenacyl bromide, characteristic absorption bands would be expected. A strong absorption band around 1680-1700 cm⁻¹ would indicate the presence of the carbonyl (C=O) group of the ketone. Absorptions corresponding to C-H stretching of the aromatic ring and the methyl/methylene groups would be observed around 2800-3100 cm⁻¹. The C-F and C-Br stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The mass spectrum of 2,3-Difluoro-4-methylphenacyl bromide would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet (M⁺ and M⁺+2) of almost equal intensity. Analysis of the fragmentation pattern would reveal characteristic fragments, such as the loss of the bromine atom or the cleavage of the phenacyl moiety, which would further support the proposed structure.

X-ray Crystallography for Solid-State Structure and Stereochemistry

Should 2,3-Difluoro-4-methylphenacyl bromide be a crystalline solid, X-ray crystallography could be employed to determine its precise three-dimensional structure in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure. However, no published crystal structure for this specific compound could be located.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Mechanistic Insights

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the reaction mechanisms involving alpha-haloketones like 2,3-Difluoro-4-methylphenacyl bromide. These computational methods allow for the detailed examination of electronic properties and the elucidation of complex reaction coordinates.

Studies on similar substituted phenacyl bromides have demonstrated that DFT calculations can accurately predict geometric parameters and vibrational frequencies. For instance, in related acetophenone (B1666503) derivatives, theoretical calculations have been successfully used to support experimental data from spectroscopic techniques like IR, ¹H NMR, and ¹³C NMR. researchgate.net These computational approaches provide a foundational understanding of the molecule's ground-state properties, which is crucial for predicting its behavior in chemical reactions.

Mechanistic insights are often gained by modeling the transition states of proposed reaction pathways. For example, in reactions of phenacylmalononitriles, which can be prepared from phenacyl bromides, computational studies can help to rationalize the formation of various products by comparing the activation energies of different routes. beilstein-journals.org While specific DFT studies on 2,3-Difluoro-4-methylphenacyl bromide are not extensively documented in publicly available literature, the principles from studies on analogous compounds suggest that such calculations would be invaluable for understanding its reactivity, particularly in nucleophilic substitution reactions at the alpha-carbon.

Prediction of Reaction Pathways and Energy Barriers

A significant application of computational chemistry is the prediction of viable reaction pathways and the associated energy barriers. This is particularly relevant for understanding the reactivity of 2,3-Difluoro-4-methylphenacyl bromide in various chemical transformations.

For example, in the context of cycloaddition reactions, DFT calculations have been used to determine whether a reaction proceeds via a concerted or stepwise mechanism. researchgate.net By calculating the energies of intermediates and transition states, researchers can map out the potential energy surface of a reaction. A computational study on the Diels-Alder reaction of a related diene, for instance, showed that the neutral reaction is concerted while a cationic version could be either concerted or stepwise. researchgate.net

Applying these principles to 2,3-Difluoro-4-methylphenacyl bromide, one could predict the favorability of SN1 versus SN2 pathways in nucleophilic substitution reactions. The stability of the potential carbocation intermediate, influenced by the electronic effects of the difluoro- and methyl-substituted phenyl ring, would be a key factor. An illustrative example of calculated energy barriers for a hypothetical reaction is presented in Table 1.

Table 1: Illustrative Predicted Energy Barriers for Hypothetical Reactions of 2,3-Difluoro-4-methylphenacyl bromide This data is illustrative and based on typical values for similar reactions.

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| SN2 with a soft nucleophile | [TS1]‡ | 15.2 |

| SN1 via carbocation | [TS2]‡ | 25.8 |

Modeling of Electronic Structure and Reactivity Profiles

The electronic structure of 2,3-Difluoro-4-methylphenacyl bromide dictates its reactivity. Computational modeling provides detailed information about the distribution of electrons within the molecule, highlighting electrophilic and nucleophilic sites.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a common approach to understanding reactivity. For a related compound, 4-ethoxy-2,3-difluoro benzamide, the HOMO-LUMO energy gap was calculated to be a key indicator of its chemical reactivity and kinetic stability. researchgate.net Similar calculations for 2,3-Difluoro-4-methylphenacyl bromide would reveal the electrophilicity of the carbonyl carbon and the alpha-carbon, as well as the nucleophilic character of the aromatic ring.

Molecular Electrostatic Potential (MEP) maps are another powerful tool for visualizing reactive sites. These maps illustrate the charge distribution and are used to predict where a molecule is susceptible to electrophilic or nucleophilic attack. For 2,3-Difluoro-4-methylphenacyl bromide, the MEP would likely show a positive potential around the carbonyl carbon and the alpha-carbon, indicating their electrophilic nature, and a negative potential around the oxygen and fluorine atoms.

Rational Design of Novel Reactions and Catalysts

The insights gained from computational studies can be leveraged for the rational design of new synthetic methods and catalysts. By understanding the mechanistic details and energy profiles of reactions involving 2,3-Difluoro-4-methylphenacyl bromide, chemists can devise strategies to control reaction outcomes.

For instance, in the context of enantioselective catalysis, computational modeling can help in designing catalysts that stabilize the transition state leading to the desired stereoisomer. Studies on the anion-binding properties of thiourea (B124793) derivatives in catalyzing SN1-type reactions of similar benzylic bromides have shown how non-covalent interactions can be harnessed to achieve high enantioselectivity. nih.gov A similar approach could be applied to reactions of 2,3-Difluoro-4-methylphenacyl bromide, where a chiral catalyst could selectively bind the bromide ion, facilitating the formation of a carbocation intermediate within a chiral environment.

Furthermore, computational modeling can aid in the development of catalysts for cross-coupling reactions. DFT studies on Suzuki-Miyaura reactions, for example, have provided detailed mechanisms that account for product regioselectivity and the role of the solvent. mdpi.com This knowledge can be used to design more efficient and selective catalytic systems for the functionalization of 2,3-Difluoro-4-methylphenacyl bromide. An illustrative table of computationally screened catalysts for a hypothetical reaction is provided in Table 2.

Table 2: Illustrative Computationally Screened Catalysts for a Hypothetical Cross-Coupling Reaction This data is illustrative and based on general principles of catalyst design.

| Catalyst | Ligand | Predicted Yield (%) | Predicted Selectivity (%) |

|---|---|---|---|

| Pd(OAc)2 | SPhos | 85 | 92 |

| Pd2(dba)3 | XPhos | 91 | 88 |

Future Perspectives and Emerging Research Directions

Development of Sustainable and Eco-Friendly Synthetic Methodologies

Traditional methods for the synthesis of phenacyl bromides and other α-haloketones often rely on the use of elemental bromine and volatile organic solvents, which pose significant environmental and safety concerns. chemistryviews.orgcambridgescholars.com The future of synthesizing 2,3-Difluoro-4-methylphenacyl bromide will prioritize the adoption of green chemistry principles to mitigate these issues.

Key research areas include:

Alternative Halogenating Agents: A shift away from molecular bromine towards safer and more sustainable alternatives is a critical goal. cambridgescholars.com Reagents like N-bromosuccinimide (NBS) in conjunction with eco-friendly catalysts, or systems like an alkali halide salt in an aqueous solution, present viable options. cambridgescholars.comrsc.org

Green Solvents: The replacement of conventional chlorinated solvents with environmentally benign media such as water, ionic liquids, or deep eutectic solvents is a major focus. rsc.orgresearchgate.net For instance, K2S2O8-mediated synthesis of phenacyl bromides has been successfully demonstrated in pure water. rsc.org

Catalytic Approaches: The development of photocatalytic and electrocatalytic methods offers a pathway to milder reaction conditions and reduced waste. chemistryviews.orgrsc.org Photochemical syntheses can utilize inorganic salts as the halogen source and oxygen from the air as the oxidant, significantly improving the process's environmental footprint. chemistryviews.org

| Parameter | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Halogen Source | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), NiBr₂, KBr/KBrO₃ chemistryviews.orgcambridgescholars.comrsc.org |

| Solvent | Chlorinated Solvents (e.g., CCl₄, CHCl₃) | Water, Ionic Liquids, Deep Eutectic Solvents rsc.orgresearchgate.net |

| Energy Input | Thermal Heating | Photocatalysis (e.g., LED light), Electrocatalysis, Microwave Irradiation chemistryviews.orgrsc.orgmdpi.com |

| Byproducts | Stoichiometric amounts of acidic waste (HBr) | Reduced waste, potential for catalyst recycling mdpi.com |

Integration into High-Throughput and Automated Synthesis Platforms

The increasing demand for large libraries of diverse chemical entities for drug discovery and materials science has spurred the development of automated synthesis platforms. nih.gov The robust reactivity of α-haloketones makes 2,3-Difluoro-4-methylphenacyl bromide an ideal candidate for integration into such systems. nih.gov

Future efforts will likely involve:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and ease of automation. fu-berlin.de The synthesis of 2,3-Difluoro-4-methylphenacyl bromide and its subsequent derivatization can be adapted to flow processes, enabling rapid library generation.

Modular Platforms: Automated synthesizers often use a modular approach, where different reaction cartridges or modules can be combined to perform multi-step syntheses. fu-berlin.deyoutube.com 2,3-Difluoro-4-methylphenacyl bromide can be used as a foundational building block in these systems, reacting with various nucleophiles (amines, thiols, phenols) to generate diverse molecular scaffolds, such as thiazoles and other heterocycles. researchgate.net

Data-Driven Optimization: Automated platforms facilitate high-throughput experimentation, allowing for the rapid optimization of reaction conditions using Design of Experiments (DoE) methodologies. nih.gov This can accelerate the discovery of new reactions and improve yields for the transformations of 2,3-Difluoro-4-methylphenacyl bromide. nih.gov

| Module/Parameter | Description | Relevance to 2,3-Difluoro-4-methylphenacyl bromide |

|---|---|---|

| Reagent Input | Automated delivery of starting materials and reagents from stock solutions. fu-berlin.de | Stock solution of 2,3-Difluoro-4-methylphenacyl bromide; library of diverse nucleophiles. |

| Reaction Module | Continuous flow reactor or microfluidic chip for mixing and reaction. fu-berlin.de | Execution of Sₙ2 reactions, heterocycle formations (e.g., Hantzsch thiazole (B1198619) synthesis). nih.gov |

| In-line Analysis | Integrated analytical techniques (e.g., HPLC, MS) for real-time monitoring. | Rapid assessment of reaction conversion and purity. |

| Purification Module | Automated chromatography or liquid-liquid extraction. | Isolation of final products for screening libraries. |

Exploration of Stereoselective Transformations

The creation of chiral centers is fundamental to the synthesis of biologically active molecules. ekb.eguwindsor.ca While 2,3-Difluoro-4-methylphenacyl bromide is achiral, its reactions can be guided to produce chiral products through stereoselective transformations.

Promising research directions include:

Asymmetric Reduction: The reduction of the carbonyl group is a key transformation. nih.gov The use of chiral reducing agents or catalysts (e.g., enzymes or transition metal complexes with chiral ligands) can produce enantioenriched fluorinated halohydrins, which are valuable chiral building blocks. nih.govresearchgate.net

Stereoselective Alkylation: While the α-carbon is already substituted with bromine, subsequent reactions could involve the generation of a chiral center. For example, reactions that proceed through an enolate intermediate could be influenced by chiral phase-transfer catalysts or chiral bases to achieve stereocontrol.

Catalytic Enantioselective Nucleophilic Additions: The development of catalysts that can direct the enantioselective addition of nucleophiles to the carbonyl group of 2,3-Difluoro-4-methylphenacyl bromide would open new avenues for creating complex chiral molecules.

| Reaction Type | Reagents/Catalysts | Potential Chiral Product |

|---|---|---|

| Asymmetric Carbonyl Reduction | Chiral boranes (e.g., CBS catalyst), transfer hydrogenation with chiral catalysts. | (R)- or (S)-1-(2,3-Difluoro-4-methylphenyl)-2-bromoethanol |

| Enantioselective Aldol Reaction | Formation of a silyl (B83357) enol ether followed by reaction with an aldehyde using a chiral Lewis acid catalyst. | Chiral β-hydroxy ketones with a quaternary α-bromo center. |

| Asymmetric α-Amino Acid Synthesis | Brønsted acid-catalyzed reductive amination of the carbonyl group. nih.gov | Chiral α-amino ketones and their derivatives. nih.gov |

Expansion of the Synthetic Repertoire Through Novel Reactivity Modes

Beyond its classical role as an electrophile in substitution and condensation reactions, future research will explore novel reactivity patterns for 2,3-Difluoro-4-methylphenacyl bromide to construct increasingly complex molecular architectures.

Key areas for exploration are:

Multicomponent Reactions (MCRs): Designing one-pot MCRs that incorporate 2,3-Difluoro-4-methylphenacyl bromide can rapidly build molecular complexity from simple starting materials. researchgate.net Its ability to react with multiple nucleophiles in a sequential manner makes it an excellent component for synthesizing diverse heterocyclic libraries. researchgate.netbeilstein-journals.org

Transition-Metal Catalysis: The C-Br bond can be activated by transition metals (e.g., palladium, copper, nickel) to participate in cross-coupling reactions. This could enable the formation of C-C, C-N, and C-O bonds at the α-position, a departure from traditional enolate chemistry.

Radical Fluorination/Acylation: The development of methods for acyl fluoride (B91410) synthesis could be adapted from this precursor. researchgate.net Additionally, under specific conditions, the compound could serve as a precursor for fluorinated radical species, opening up new pathways for C-H functionalization or other radical-mediated transformations. mdpi.com

| Reactivity Mode | Description | Potential Application |

|---|---|---|

| Multicomponent Reactions | One-pot reactions involving three or more reactants to form a single product. researchgate.net | Rapid synthesis of highly substituted imidazoles, thiazoles, or benzothiazines. researchgate.net |

| Palladium-Catalyzed α-Arylation | Cross-coupling of an enolate (or equivalent) with an aryl halide, or direct coupling at the C-Br bond. | Synthesis of complex α-aryl ketones. |

| Photoredox Catalysis | Generation of radical intermediates under visible light irradiation. | Novel C-C and C-heteroatom bond formations via radical pathways. |

Q & A

Q. What are the established synthetic routes for 2,3-Difluoro-4-methylphenacyl bromide, and how do reaction conditions influence yield?

The synthesis typically involves halogenation of a fluorinated acetophenone precursor. For example, bromination of 4-methyl-2,3-difluoroacetophenone using bromine (Br₂) in dichlorloromethane (DCM) with FeBr₃ as a catalyst is a common method . Key variables include:

- Temperature : Reactions often proceed at 0–25°C to avoid over-bromination.

- Solvent polarity : DCM or acetic acid enhances electrophilic substitution .

- Catalyst loading : FeBr₃ (5–10 mol%) improves regioselectivity . Yields range from 60–85%, with impurities like di-brominated byproducts requiring column chromatography for removal .

Q. Which analytical techniques are most effective for characterizing 2,3-Difluoro-4-methylphenacyl bromide?

- NMR spectroscopy : ¹H/¹³C NMR identifies fluorine and bromine coupling patterns (e.g., ¹⁹F-¹H splitting in aromatic regions) .

- Mass spectrometry (HRMS) : Confirms molecular weight (expected [M+H⁺] ~ 279.93 g/mol) and isotopic patterns for Br/F .

- X-ray crystallography : Resolves crystal packing and confirms substitution patterns in solid-state studies .

Advanced Research Questions

Q. How does the substitution pattern (2,3-difluoro, 4-methyl) influence reactivity in nucleophilic displacement reactions?

The electron-withdrawing fluorine atoms activate the phenacyl bromide toward nucleophilic attack (e.g., by amines or thiols), while the methyl group at the 4-position introduces steric effects that may slow para-substitution .

- Kinetic studies : Pseudo-first-order rate constants (k) for SN₂ reactions with piperidine in acetonitrile show a 1.5× faster rate compared to non-fluorinated analogs .

- Computational modeling : DFT calculations reveal lowered LUMO energy (-2.1 eV) at the carbonyl carbon, enhancing electrophilicity .

Q. What strategies optimize the use of 2,3-Difluoro-4-methylphenacyl bromide as a photoactivatable crosslinker in protein studies?

- UV irradiation : Optimal activation at 254 nm for 5–10 minutes generates a reactive ketene intermediate, enabling covalent bonding with nucleophilic residues (e.g., lysine) .

- Quenching controls : Addition of β-mercaptoethanol post-irradiation prevents nonspecific crosslinking .

- Case study : Successful application in mapping ATP-binding sites in kinases, validated via LC-MS/MS .

Q. How can contradictory data on bromination regioselectivity be resolved in mechanistic studies?

Discrepancies in bromine addition (e.g., para vs. ortho positions) may arise from solvent polarity or catalyst choice:

- Polar solvents (e.g., acetic acid) favor electrophilic attack at the fluorine-adjacent position due to stabilization of transition states .

- Alternative catalysts (e.g., AlCl₃ vs. FeBr₃) may shift selectivity; combinatorial screening is recommended for reproducibility .

Methodological Challenges and Solutions

Q. What are the stability considerations for storing 2,3-Difluoro-4-methylphenacyl bromide, and how can decomposition be minimized?

- Storage : -20°C under argon in amber vials prevents light-induced degradation and hydrolysis .

- Decomposition products : Hydrolysis in humid conditions generates 2,3-difluoro-4-methylbenzoic acid, detectable via TLC (Rf = 0.3 in 7:3 hexane:EtOAc) .

Q. How can reaction scalability be achieved without compromising purity?

- Flow chemistry : Continuous bromination in microreactors improves heat transfer and reduces byproduct formation .

- Workup optimization : Liquid-liquid extraction with Na₂S₂O₃ removes excess Br₂, followed by recrystallization from ethanol/water (70:30) to ≥98% purity .

Applications in Interdisciplinary Research

Q. What role does 2,3-Difluoro-4-methylphenacyl bromide play in developing enzyme inhibitors?

- Covalent inhibition : The bromide acts as a warhead in serine protease inhibitors, forming a stable acyl-enzyme intermediate .

- Case study : Inhibition of trypsin-like proteases with IC₅₀ = 0.8 µM, validated via fluorogenic substrate assays .

Q. How is this compound utilized in synthesizing fluorinated heterocycles?

- Cyclization reactions : Reaction with hydrazines yields pyrazoles, while thioureas form thiazoles.

- Example : Synthesis of 5-fluoro-4-methylpyrazole-3-carboxamide (anticancer candidate) in 72% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.